
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde
Overview
Description
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde (4-FTP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyranose derivative that contains a fluorine atom, which makes it an attractive molecule for various applications.
Mechanism of Action
The mechanism of action of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is not well understood. However, it has been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition can lead to the accumulation of glycosylated compounds, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde are not well characterized. However, it has been reported to have potential as an anti-cancer agent due to its ability to inhibit the activity of glycosidases. Additionally, it has been found to have potential as a therapeutic agent for the treatment of various diseases, including diabetes and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde in lab experiments is its ease of synthesis. It can be synthesized in moderate to good yields using a simple reaction. Additionally, it has been found to have potential as a starting material for the synthesis of various pyranose derivatives, which can be used in the development of new drugs. However, one limitation of using 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde in lab experiments is its lack of solubility in water, which can make it difficult to work with.
Future Directions
There are various future directions for the use of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde in scientific research. One direction is the development of new drugs based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Another direction is the development of new synthetic methods for the preparation of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde and its derivatives. Finally, 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde can be used as a starting material for the synthesis of various glycosylated natural products, which have important applications in the field of chemical biology.
Conclusion
In conclusion, 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a unique chemical compound that has gained significant attention in scientific research. Its ease of synthesis and potential as a starting material for the synthesis of various pyranose derivatives make it an attractive molecule for various applications. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde has been used in various scientific research applications, including drug discovery and development, chemical biology, and organic synthesis. It has been found to have potential as a starting material for the synthesis of various pyranose derivatives, which can be used in the development of new drugs. Additionally, 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde has been used as a key intermediate in the synthesis of glycosylated natural products, which are important in the field of chemical biology.
properties
IUPAC Name |
4-fluorooxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPCYUIRAWFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743897 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde | |
CAS RN |
1104606-33-8 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



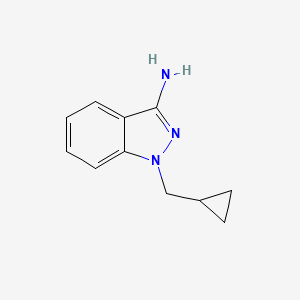
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
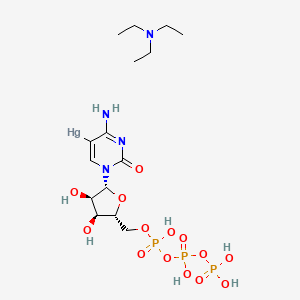
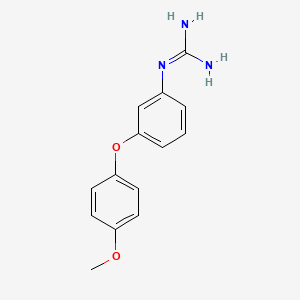
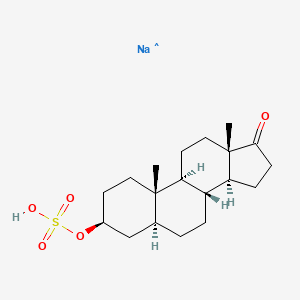

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)

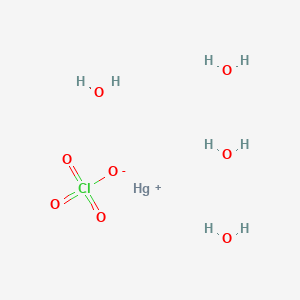

![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)
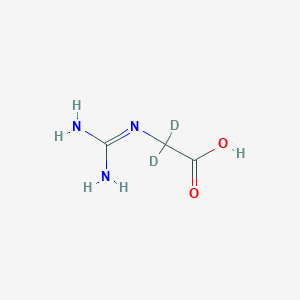
![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)